Pentagastrine

Vue d'ensemble

Description

La pentagastrine est un polypeptide synthétique qui mime les effets physiologiques de la gastrine, une hormone naturelle. Elle est principalement utilisée comme aide diagnostique pour évaluer la fonction sécrétoire de l'acide gastrique. La this compound stimule la sécrétion d'acide gastrique, de pepsine et du facteur intrinsèque, ce qui la rend précieuse dans divers tests diagnostiques .

Mécanisme D'action

Target of Action

Pentagastrin is a synthetic pentapeptide that mimics the actions of endogenous gastrin . It primarily targets the oxyntic cells of the stomach and the cholecystokinin-B (CCK-B) receptor , which is expressed widely in the brain .

Mode of Action

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown. Since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity . When pentagastrin binds to the CCK-B receptor, it activates the phospholipase C second messenger system .

Biochemical Pathways

Pentagastrin affects several biochemical pathways. It stimulates the secretion of gastric acid, pepsin, and intrinsic factor, which are crucial for digestion . It also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle . It delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion .

Pharmacokinetics

It is known that pentagastrin has an elimination half-life of 10 minutes or less .

Result of Action

The action of pentagastrin results in the stimulation of gastric acid, pepsin, and intrinsic factor secretion, which aids in digestion . It also increases gastrointestinal motility and delays gastric emptying time . When given intravenously, pentagastrin may cause panic attacks .

Action Environment

It is known that pentagastrin is used as a diagnostic aid for evaluation of gastric acid secretory function, and its efficacy in this role may be influenced by the patient’s health status and other individual factors .

Applications De Recherche Scientifique

Pentagastrin has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigates the role of gastrin in gastric acid secretion and gastrointestinal physiology.

Medicine: Diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison syndrome. .

Industry: Employed in the development of diagnostic kits and assays for clinical use

Analyse Biochimique

Biochemical Properties

Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor . It interacts with the oxyntic cells of the stomach, exciting them to secrete to their maximum capacity .

Cellular Effects

Pentagastrin has significant effects on various types of cells and cellular processes. It influences cell function by stimulating the secretion of gastric acid, which plays a crucial role in digestion . It also impacts cell signaling pathways related to gastric acid secretion .

Molecular Mechanism

It is believed to bind to and excite the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor to their maximum capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentagastrin have been observed to be potent and well-tolerated

Metabolic Pathways

Pentagastrin is involved in the metabolic pathway related to the secretion of gastric acid . It interacts with enzymes and cofactors in the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor .

Méthodes De Préparation

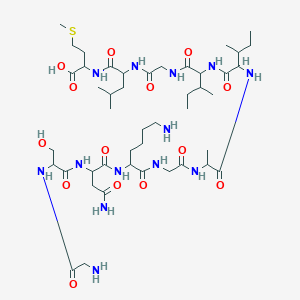

Voies de synthèse et conditions de réaction : La pentagastrine est synthétisée par synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance. La synthèse implique les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Addition séquentielle d'acides aminés protégés : à l'aide de réactifs de couplage comme la dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt).

Déprotection des acides aminés : pour exposer les groupes réactifs en vue d'un couplage ultérieur.

Clivage du peptide : de la résine et déprotection finale pour obtenir le peptide this compound souhaité.

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. Le procédé est optimisé pour minimiser les réactions secondaires et maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La pentagastrine subit diverses réactions chimiques, notamment :

Hydrolyse : Rupture des liaisons peptidiques en présence d'eau ou d'enzymes.

Oxydation : Oxydation du résidu méthionine en méthionine sulfoxyde.

Substitution : Réactions de substitution impliquant les chaînes latérales des acides aminés

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques, ou hydrolyse enzymatique à l'aide de protéases.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou l'oxygène moléculaire.

Substitution : Réactifs spécifiques en fonction de la chaîne latérale de l'acide aminé cible

Principaux produits formés :

Hydrolyse : Petits fragments peptidiques ou acides aminés individuels.

Oxydation : Méthionine sulfoxyde ou autres dérivés oxydés.

Substitution : Peptides modifiés avec des chaînes latérales modifiées

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification des peptides.

Biologie : Etudie le rôle de la gastrine dans la sécrétion d'acide gastrique et la physiologie gastro-intestinale.

Médecine : Aide au diagnostic pour évaluer la fonction sécrétoire de l'acide gastrique, l'hyper-sécrétion gastrique et le syndrome de Zollinger-Ellison. .

Industrie : Employé dans le développement de kits et d'essais diagnostiques pour un usage clinique

5. Mécanisme d'action

La this compound exerce ses effets en se liant au récepteur de la cholécystokinine-B, qui est largement exprimé dans le cerveau et le tube digestif. L'activation de ces récepteurs stimule le système de messagers secondaires de la phospholipase C, ce qui conduit à une augmentation des niveaux de calcium intracellulaire. Cela, à son tour, stimule la sécrétion d'acide gastrique, de pepsine et du facteur intrinsèque .

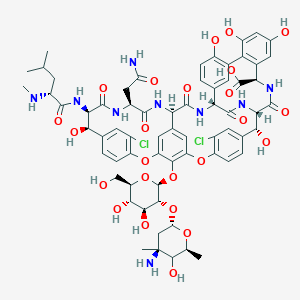

Composés similaires :

Gastrine : L'hormone naturelle que la this compound imite.

Cholécystokinine : Une autre hormone peptidique aux effets physiologiques similaires.

Sécrétine : Une hormone peptidique impliquée dans la régulation de la sécrétion d'acide gastrique

Comparaison :

This compound vs. Gastrine : La this compound est un analogue synthétique aux effets similaires, mais elle est plus stable et plus facile à utiliser dans les tests diagnostiques.

This compound vs. Cholécystokinine : Les deux stimulent la sécrétion d'acide gastrique, mais la cholécystokinine stimule également la libération d'enzymes digestives par le pancréas.

This compound vs. Sécrétine : Bien que les deux régulent la sécrétion d'acide gastrique, la sécrétine inhibe principalement la sécrétion acide, tandis que la this compound la stimule

La stabilité et la facilité d'utilisation de la this compound dans les applications diagnostiques en font un outil précieux dans les milieux cliniques et de recherche.

Comparaison Avec Des Composés Similaires

Gastrin: The naturally occurring hormone that pentagastrin mimics.

Cholecystokinin: Another peptide hormone with similar physiological effects.

Secretin: A peptide hormone involved in the regulation of gastric acid secretion

Comparison:

Pentagastrin vs. Gastrin: Pentagastrin is a synthetic analogue with similar effects but is more stable and easier to use in diagnostic tests.

Pentagastrin vs. Cholecystokinin: Both stimulate gastric acid secretion, but cholecystokinin also stimulates the release of digestive enzymes from the pancreas.

Pentagastrin vs. Secretin: While both regulate gastric acid secretion, secretin primarily inhibits acid secretion, whereas pentagastrin stimulates it

Pentagastrin’s stability and ease of use in diagnostic applications make it a valuable tool in both clinical and research settings.

Propriétés

IUPAC Name |

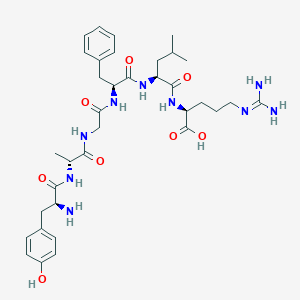

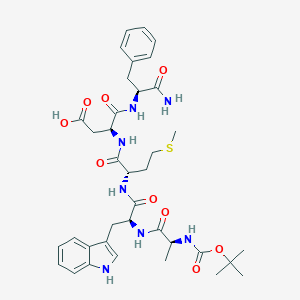

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYNJQRKHLUJRU-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048992 | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion., MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)..., .../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES., IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN., PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA..., PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER | |

CAS No. |

5534-95-2 | |

| Record name | Pentagastrin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentagastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentagastrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF0NX91490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

229-230 °C (DECOMP) | |

| Record name | Pentagastrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAGASTRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

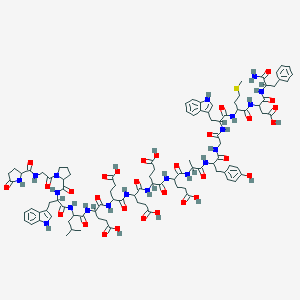

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

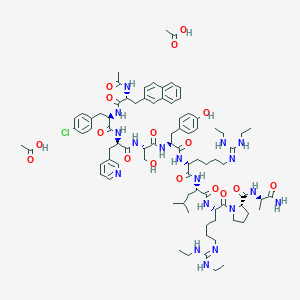

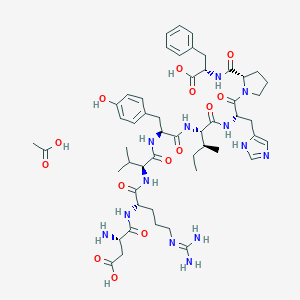

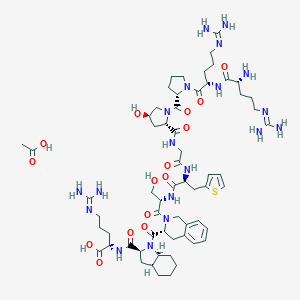

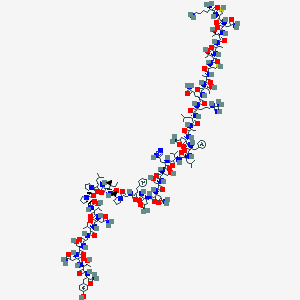

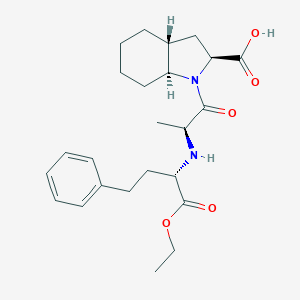

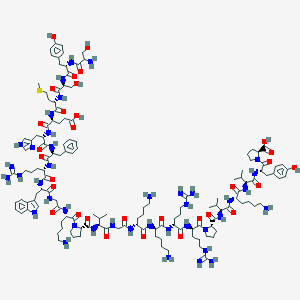

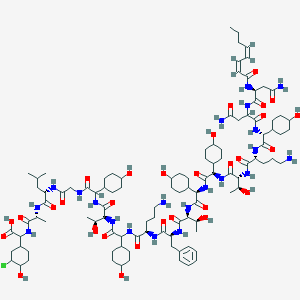

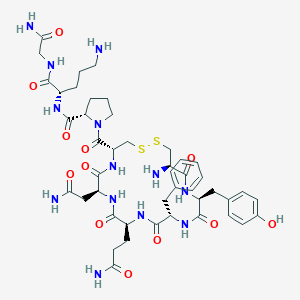

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.